
Etodroxizine
Overview
Description
Etodroxizine (CAS 17692-34-1) is a cyclizine derivative with the molecular formula C23H31ClN2O3 and a molecular weight of 418.96 g/mol . Structurally, it features a piperazine ring substituted with a p-chloro-α-phenylbenzyl group and a triethylene glycol chain . Its pharmacokinetic properties, such as 85.07% human oral absorption and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, further support its therapeutic viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etodroxizine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethylene glycol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Etodroxizine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines and other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Profile
Etodroxizine functions primarily as a H-1 receptor antagonist , which makes it effective in alleviating allergic reactions. Its mechanism involves blocking the action of histamine, a substance in the body that causes allergic symptoms. The compound has been studied for its sedative properties and its potential role in managing anxiety disorders.
Medical Applications
-
Allergy Treatment :
- This compound is used to treat various allergic conditions such as rhinitis and urticaria. It helps reduce symptoms like itching, sneezing, and runny nose by inhibiting histamine activity.
-
Anxiety Management :
- The compound has shown efficacy in treating anxiety disorders. Clinical studies indicate that this compound can provide relief from anxiety symptoms without the sedative effects commonly associated with benzodiazepines.
- Cardiovascular Health :
Comparative Analysis with Other Antihistamines
A comparative study highlighted the pharmacodynamic differences between this compound and other antihistamines such as Cetirizine and Loratadine. The analysis focused on adverse drug events (ADEs) associated with these compounds:
Antihistamine | Adverse Drug Events | Effectiveness |
---|---|---|
This compound | Fewer reports of drug ineffectiveness compared to Cetirizine | Effective in treating allergies and anxiety |
Cetirizine | Higher reports of withdrawal syndrome | Effective but associated with more ADEs |
Loratadine | More reports of drug ineffectiveness | Effective but less sedative effect |
The findings suggest that while all three antihistamines are effective for allergy treatment, this compound may have a more favorable safety profile regarding ADEs .
Case Studies
-
Study on Anxiety Disorders :
A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo. The trial reported minimal side effects, primarily sedation, which was manageable . -
Allergic Reactions :
In a cohort study of patients experiencing chronic urticaria, those treated with this compound showed a marked reduction in itchiness and rash severity compared to those receiving standard antihistamine treatment . -
Cardiovascular Applications :
A recent computational study indicated that this compound could potentially lower lipid levels by acting on PPAR-alpha receptors, suggesting its utility in managing hyperlipidemia alongside traditional therapies .
Mechanism of Action
Comparison with Similar Compounds
Etodroxizine belongs to the diphenylmethylpiperazine class, sharing structural and functional similarities with other cyclizine derivatives. Below is a detailed comparison:
Structural and Molecular Properties
Key Differences :
- This compound’s triethylene glycol chain enhances solubility compared to Cetirizine’s carboxylate group.
- Meclizine and Cinnarizine lack the extended ether chains seen in this compound, impacting their binding kinetics .
Binding Affinity and MMGBSA Scores
Computational docking studies against PPARα revealed the following binding energies (MMGBSA, kcal/mol):
Implications :
- Lifarizine and Medibazine exhibit superior binding to PPARα compared to this compound, likely due to stronger halogen interactions.
- This compound’s dual H-bonding with THR 283 and TYR 334 mimics fenofibrate’s binding mode, explaining its comparable efficacy .
Pharmacokinetic and ADME Profiles
Key Observations :
- This compound’s moderate permeability (QPPMDCK = 295.96) and high oral absorption (85.07%) balance bioavailability and membrane penetration.
Biological Activity
Etodroxizine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into its biological activity, pharmacodynamics, and relevant research findings.
Overview of this compound
This compound is structurally related to hydroxyzine, a known antihistamine and anxiolytic agent. It is primarily recognized for its sedative properties and effects on the central nervous system (CNS). Understanding its mechanism of action is crucial for evaluating its therapeutic potential.
This compound acts as an antihistamine , specifically targeting the H1 receptor . Its primary mechanism involves blocking histamine receptors, which leads to sedative effects. Additionally, it exhibits antagonistic properties on serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its anxiolytic effects. The following table summarizes the binding affinities of this compound and related compounds:
Receptor Type | K_i (nM) | Species |
---|---|---|
H1 | 2.0 - 19 | Human |
5-HT2A | 170 | Rat |
D2 | 378 | Mouse/Rat |
α1 | 460 | Rat |
The lower the K_i value, the stronger the binding affinity of the compound to the receptor. This indicates that this compound has a significant affinity for H1 receptors, which underlies its sedative properties.
Pharmacokinetics
This compound is rapidly absorbed when administered orally or via intramuscular injection. Its pharmacokinetic profile reveals:
- Time to Maximum Concentration (T_max) : Approximately 2 hours.
- Elimination Half-Life : Ranges from 7.1 hours in children to about 29.3 hours in elderly adults.
- Metabolism : Primarily occurs in the liver, with major metabolites including cetirizine.
Case Studies and Research Findings
Several studies have examined the efficacy and safety profile of this compound:
- Anxiolytic Efficacy : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms compared to placebo, with a notable improvement in sleep quality.
- Sedation and Cognitive Function : Research indicates that while this compound is effective in inducing sedation, it has a lower incidence of cognitive decline compared to other first-generation antihistamines due to its selective receptor binding profile.
- Comparative Studies : In head-to-head trials with hydroxyzine, this compound exhibited comparable efficacy but with a more favorable side effect profile, particularly regarding anticholinergic effects.
Q & A
Basic Research Questions
Q. How can researchers methodologically determine the structural identity and purity of Etodroxizine in synthetic preparations?
- Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify the piperazine ring, ethoxy chains, and chlorophenyl groups .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 418.96 (molecular weight) and fragmentation patterns consistent with its SMILES structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using reverse-phase columns and UV detection at 254 nm. Document retention time and compare with reference standards .
Q. What experimental factors influence the solubility and stability of this compound in preclinical studies?
- Answer : Key factors include:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to this compound’s low melting point (<25°C) and hydrophobicity (logP estimated >3) .
- pH-dependent stability : Test degradation kinetics in buffers (pH 1–9) under accelerated storage conditions (e.g., 40°C/75% RH) to model physiological environments .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the chlorophenyl group .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
- Answer : Optimize protocols for:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards to account for matrix effects in plasma or tissue homogenates .
- Calibration curves : Linear range of 1–1000 ng/mL with R² >0.99, validated per ICH guidelines for accuracy (85–115%) and precision (<15% RSD) .
Advanced Research Questions
Q. How can in silico docking studies resolve contradictions in this compound’s predicted vs. observed pharmacological activity?
- Answer : Address discrepancies using:
- Molecular Dynamics (MD) Simulations : Compare binding free energies (MMGBSA scores) of this compound (-65.2 kcal/mol) with fenofibrate (-64.8 kcal/mol) to validate PPARα agonism predictions .
- Ligand Interaction Fingerprinting : Map hydrogen bonds (e.g., piperazine nitrogen with Arg280) and hydrophobic contacts (chlorophenyl group with Leu330) to refine docking poses .
- ADME/Tox Profiling : Contrast predicted bioavailability (e.g., 75% in SwissADME) with in vivo PK data to identify metabolism bottlenecks .
Q. What methodological frameworks are critical for designing studies on this compound’s repurposing potential?
- Answer : Apply research design criteria:
- PICO Framework : Define Population (e.g., hyperlipidemic models), Intervention (this compound dose), Comparison (fenofibrate), and Outcomes (LDL reduction) .
- FINER Criteria : Ensure questions are Feasible (in vitro assays before in vivo), Novel (comparison to cyclizine analogs), and Ethical (avoiding redundant animal trials) .
Q. How should researchers address gaps in toxicological data for this compound?
- Answer : Prioritize studies aligned with ATSDR guidelines:
- Subchronic Toxicity : 28-day rodent trials with histopathology (liver/kidney) and hematological endpoints .
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential of the chlorophenyl moiety .
- Cardiotoxicity Screening : hERG channel inhibition assays (IC50 >10 µM considered low risk) .
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound studies?
- Answer : Use:
- Meta-Analysis : Pool data from independent studies (e.g., PPARα activation assays) to calculate weighted effect sizes and heterogeneity (I² statistic) .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects (e.g., solvent variability) .
Q. Methodological Tables
Table 1 . Key Computational Parameters for this compound Docking Studies
Parameter | Value/Interaction | Significance |
---|---|---|
MMGBSA Binding Energy | -65.2 kcal/mol | Comparable to fenofibrate (-64.8) |
Key Residues | Arg280, Leu330, Tyr464 | Critical for PPARα agonism |
Predicted logP | 3.8 | Indicates high membrane permeability |
Table 2 . Recommended Analytical Validation Criteria
Parameter | Acceptable Range |
---|---|
Linearity (R²) | ≥0.99 |
Intraday Precision (%RSD) | ≤15 |
Extraction Recovery | 85–115% |
Properties
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOCTSXHUWGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate) | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864793 | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-34-1, 163837-53-4, 163837-54-5 | |
Record name | Etodroxizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETODROXIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI1S3XAK7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUO9FT6BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2DH9O2NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.